molecular formula C15H23N3O3 B1524353 tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate CAS No. 346665-41-6

tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B1524353
CAS No.: 346665-41-6
M. Wt: 293.36 g/mol
InChI Key: HPFXDGOQARRWGK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features a piperidine core that is protected by a tert-butyloxycarbonyl (Boc) group, a standard in synthetic organic chemistry that allows for selective deprotection and further functionalization under mild acidic conditions . The presence of both a Boc-protected amine and an aminopyridine moiety makes this molecule a versatile intermediate for constructing diverse compound libraries, particularly in the exploration of structure-activity relationships (SAR) during lead optimization cycles . This scaffold is primarily employed in medicinal chemistry as a precursor for the synthesis of more complex bioactive molecules. Its structure is characteristic of intermediates used in the development of kinase inhibitors , neuropharmaceuticals targeting the central nervous system , and various other receptor antagonists or agonists. The piperazine and pyridine rings are privileged structures in drug discovery, known to contribute to favorable pharmacokinetic properties such as improved solubility and metabolic stability . While related piperidine-based intermediates are known to be used in the synthesis of controlled substance analogs , this specific compound is intended strictly for legitimate research applications. As a key fragment in fragment-based drug design (FBDD), it enables researchers to efficiently generate novel chemical entities targeting enzymes like PI3K and mTOR, as well as various GPCRs and ion channels . The product is offered with a high purity specification to ensure reliable and reproducible results in sensitive research applications. It is critical to note that this chemical is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-6-12(7-9-18)20-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXDGOQARRWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154552
Record name 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346665-41-6
Record name 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346665-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

  • Starting Materials: 2-bromo-5-nitropyridine or 2-chloro-5-nitropyridine and tert-butyl piperidine-1-carboxylate.
  • Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or aqueous media under heating or microwave irradiation.
  • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the piperidine nitrogen, facilitating nucleophilic attack.
  • Catalysts/Additives: Tetrabutylammonium iodide (TBAI) can be added as a phase-transfer catalyst to enhance reaction rates.
  • Temperature and Time: Reactions are performed at moderate temperatures (50°C) for several hours or under microwave irradiation at elevated temperatures (up to 150°C) for short durations (15 minutes).
  • Yield: Reported yields for this step range from 71% to 93%.

Example Reaction Setup:

Parameter Details
Reactants 2-Bromo-5-nitropyridine (1 eq), Boc-piperidine (1 eq)
Base Potassium carbonate (1.5 eq)
Solvent DMSO or water
Catalyst/Additive Tetrabutylammonium iodide (catalytic amount)
Temperature 50°C (DMSO) or 150°C (microwave)
Time 3 hours (DMSO) or 15 minutes (microwave)
Yield 71% - 93%

Reduction of Nitro Group to Amine

  • Catalytic Hydrogenation: The nitro intermediate is dissolved in tetrahydrofuran (THF) and subjected to hydrogenation using Raney Nickel catalyst under hydrogen pressure (e.g., 50 psi) at room temperature or slightly elevated temperatures.
  • Alternative Reducing Agents: Chemical reduction methods may involve hydrazine or metal hydrides but catalytic hydrogenation is preferred for cleaner conversion.
  • Workup: Catalyst removal by filtration and solvent evaporation yields the amine product quantitatively.

Example Data:

Parameter Details
Catalyst Raney Nickel
Solvent THF
Pressure 50 psi H2
Temperature Room temperature to 50°C
Time 5 hours
Yield Near quantitative (100%)

Alternative Synthetic Routes

  • Palladium-Catalyzed Cross-Coupling: For related compounds, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) has been used to link piperidine derivatives with pyridine rings, but for the oxy linkage in this compound, SNAr is more direct.
  • In Situ Hydroboration: Some piperidine derivatives are prepared by hydroboration of unsaturated precursors followed by palladium-catalyzed coupling, but this is more relevant to methylene-linked analogs rather than oxy-linked compounds.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
SNAr substitution 2-Bromo-5-nitropyridine + Boc-piperidine, K2CO3, DMSO, 50°C, 3h 93 High yield, mild conditions
SNAr substitution (microwave) Same reactants, K2CO3, water, microwave 150°C, 15 min 71-84 Faster reaction, slightly lower yield
Nitro reduction Raney Ni, H2 (50 psi), THF, RT, 5h ~100 Quantitative conversion
Purification Filtration, solvent evaporation - Standard workup

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base is critical for successful nucleophilic substitution.
  • Microwave-assisted synthesis significantly reduces reaction time but may slightly reduce yield.
  • Tetrabutylammonium iodide acts as an effective phase-transfer catalyst, improving reaction efficiency in DMSO.
  • Catalytic hydrogenation with Raney Nickel under mild hydrogen pressure provides clean reduction without over-reduction or side reactions.
  • Protecting the piperidine nitrogen with the tert-butyl carbamate group (Boc) is essential to prevent unwanted side reactions and to facilitate purification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals. The presence of the aminopyridine group allows for various functionalizations that can enhance the compound's biological activity.

Key Reactions

Common reactions involving this compound include:

  • Alkylation : Introducing alkyl groups to enhance lipophilicity.
  • Acylation : Modifying the carboxylic acid functionality to create esters or amides.
  • Reduction : Converting ketones or aldehydes into alcohols using reducing agents like sodium borohydride.

Medicinal Chemistry

The compound's structural characteristics suggest potential interactions with biological systems, making it significant in medicinal chemistry. Research indicates its potential as a lead compound in developing drugs targeting various diseases.

Therapeutic Applications

  • Neurological Disorders : Due to its piperidine structure, it may interact with neurotransmitter receptors, offering avenues for treating conditions like depression or anxiety.
  • Anticancer Activity : The aminopyridine moiety can be pivotal in developing compounds that inhibit tumor growth through targeted mechanisms.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Studies often focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Selectivity : Evaluating its effectiveness against different biological targets to minimize side effects.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and pathway involved .

Comparison with Similar Compounds

a. tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2)

  • Structure: Features a nitro group (-NO₂) at the pyridine’s 5-position and a piperazine (vs. piperidine) core.
  • Reactivity: The nitro group is electron-withdrawing, enhancing electrophilic substitution reactivity. This contrasts with the amino group (-NH₂) in the target compound, which is electron-donating and facilitates nucleophilic reactions.
  • Applications : Nitro-substituted analogs are often intermediates for further reduction to amines .

b. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 153747-97-8)

  • Structure : Bromine substituent at the pyridine’s 5-position.
  • Reactivity: Bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The amino group in the target compound allows for conjugation or hydrogen bonding in drug design.
  • Similarity Score : 0.77 (structural similarity based on backbone and substituent position) .

c. tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (Compound 5l)

  • Structure : Pyrimidine (vs. pyridine) ring attached via a piperazine linker.
  • Electronic Effects : Pyrimidine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine.
  • Synthesis : Reported yield of 83% under automated synthesis conditions, suggesting robust scalability .

Core Scaffold Modifications

a. tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

  • Structure: Pyridine at the 3-position (vs. 2-position) and an amino group directly on the piperidine ring.
  • Biological Relevance: 3-Substituted pyridines are common in kinase inhibitors due to altered binding interactions. The amino group’s position may influence solubility and metabolic stability .

b. tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate (CAS 877399-50-3)

  • Structure : Pyrazole (vs. pyridine) heterocycle with bromine.
  • Applications : Pyrazole-containing compounds are prevalent in agrochemicals (e.g., fungicides). Bromine enhances reactivity for diversification .

Functional Group and Positional Isomerism

Compound Heterocycle Substituent Position Core Scaffold Key Properties
Target Compound Pyridine -NH₂ 5 Piperidine Nucleophilic reactivity, hydrogen bonding
tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate Pyridine -NO₂ 5 Piperazine Electrophilic reactivity, reducible group
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Pyridine -NH₂ 6 Piperazine Altered binding geometry, solubility
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate Pyrimidine -Br 5 Piperidine Cross-coupling versatility, polar scaffold

Research Trends and Gaps

  • Trends: Amino-substituted pyridines are increasingly used in covalent inhibitors (e.g., kinase-targeting drugs). Piperidine carbamates are favored for their metabolic stability .
  • Gaps: Limited data on the target compound’s crystallography (cf. SHELX-refined structures in ) or in vivo efficacy. Further studies on its pharmacokinetics are warranted.

Biological Activity

tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate (CAS Number: 346665-41-6) is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and an aminopyridine moiety. This article explores the biological activity of this compound, synthesizing available research findings, potential applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O3, with a molecular weight of 293.36 g/mol. The structure features a tert-butyl ester group, which may serve as a prodrug functionality, enhancing its bioavailability and therapeutic potential in vivo.

PropertyValue
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
CAS Number346665-41-6

Biological Activity

The biological activity of this compound is primarily inferred from its structural components:

1. Interaction with Biological Targets:
The presence of the aminopyridine group suggests potential interactions with enzymes or receptors that have pyridine binding sites. This could implicate the compound in various biological processes such as enzyme inhibition or receptor modulation.

2. Potential Applications:
Due to its structural characteristics, this compound may find applications in:

  • Antimicrobial Activity: Compounds containing piperidine and pyridine moieties often exhibit antibacterial properties.
  • Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
tert-butyl 4-(5-nitropyridin-2-yloxy)piperidine-1-carboxylateC15H21N3O5Contains a nitro group; potential for different activities
tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylateC15H22N4O2Features a cyano group; may show different pharmacological profiles
tert-butyl 4-(5-amino-pyridin-2-yloxy)piperazine-1-carboxylateC14H22N4O2Similar piperazine structure; different activity profile

These comparisons illustrate how variations in substituents can significantly influence chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) to avoid inhalation of particles .

  • Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles. Ensure eyewash stations and emergency showers are accessible .

  • Storage : Store at room temperature (RT) in airtight containers away from heat and oxidizing agents .

  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

    Table 1: Recommended PPE

    CategoryEquipmentCertification Standard
    RespiratoryP95 or OV/AG/P99 respiratorNIOSH/CEN
    GlovesNitrile (0.11 mm thickness)ASTM D6978
    Eye ProtectionChemical splash gogglesANSI Z87.1

Q. How is this compound typically synthesized, and what analytical methods validate its purity?

  • Methodological Answer :

  • Synthesis : Common routes involve nucleophilic substitution of tert-butyl piperidine derivatives with 5-amino-2-hydroxypyridine. Protect amine groups with Boc anhydride, followed by coupling under inert conditions (e.g., DMF, 60°C) .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidine ring protons at δ 3.5–4.0 ppm; pyridinyl protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (calculated: ~293.3 g/mol; observed: [M+H]⁺ at 294.3) .
  • HPLC : Reverse-phase C18 column (95% purity threshold; mobile phase: acetonitrile/water) .

Q. What solvents are suitable for preparing stock solutions of this compound?

  • Methodological Answer :

  • Primary Solvents : DMSO (10 mM stock) for biological assays; ethanol for organic reactions.
  • Co-Solvents : For aqueous solubility, use PEG-300 or Tween-80 (≤10% v/v) to avoid precipitation .
  • Validation : Centrifuge at 10,000 rpm for 5 minutes to check for particulates; adjust pH to 7.4 for stability .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?

  • Methodological Answer :

  • Experimental Validation : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature (e.g., if conflicting values exist between sources, test under identical conditions) .
  • Data Cross-Reference : Use PubChem or regulatory SDS for consensus. For example, if one source reports MP = 120°C and another 130°C, check for polymorphic forms via X-ray crystallography .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict activation energies for substitutions at the piperidine or pyridinyl positions .

  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, temperature) to predict optimal yields. Validate with small-scale experiments (e.g., 10 mmol trials) .

    Table 2: Computational Parameters

    ParameterValue/ApproachSoftware/Tool
    Basis Set6-31G*Gaussian 16
    Solvent ModelCOSMO-RS (DMSO)ORCA
    Reaction BarrierTransition state optimizationNWChem

Q. What strategies resolve contradictions in toxicity data across regulatory sources?

  • Methodological Answer :

  • Acute Toxicity Testing : Conduct OECD 423 assays (oral administration in rodents) if existing data is incomplete. Compare LD₅₀ values with SDS classifications .
  • Genotoxicity : Perform Ames tests (OECD 471) to clarify conflicting mutagenicity claims. Use S9 metabolic activation for pro-mutagen evaluation .

Q. How can degradation products of this compound be identified under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (80°C, 48 hr), acid/base hydrolysis (0.1M HCl/NaOH), and UV light. Analyze via LC-MS/MS (Q-TOF) for fragmentation patterns .
  • Hazard Mitigation : If toxic byproducts (e.g., pyridinyl radicals) form, add antioxidants like BHT (0.1% w/v) to storage buffers .

Q. What experimental designs improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • DoE Approach : Use factorial design (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors. For example, optimize coupling reactions using 1.2 eq. EDCl vs. DCC .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., tert-butyl carbamate peaks at 1680 cm⁻¹) and adjust reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.